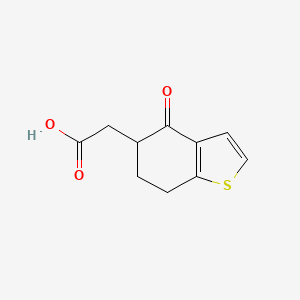

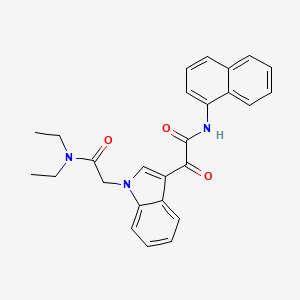

![molecular formula C18H17N3O6S2 B2441106 4-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide CAS No. 941878-81-5](/img/structure/B2441106.png)

4-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . Further, the obtained intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of the synthesized compounds was analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis

The compounds were evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties, respectively, showed the highest IC50 values for COX-1 inhibition .Scientific Research Applications

Synthesis and Medicinal Chemistry

Compounds similar to 4-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide have been synthesized for potential medicinal applications. For instance, derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety have been synthesized for their anticonvulsant activities. Such compounds have shown protection against convulsions in preclinical models, indicating their potential as therapeutic agents for epilepsy and related disorders (Farag et al., 2012).

Nonlinear Optical Materials

Azo sulfonamide chromophores, which share some structural features with 4-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide, have been used as active nonlinear optical (NLO) materials. These compounds have been incorporated into films for potential applications in optical data storage, signal processing, and photonic devices. The specific chromophores studied have shown moderate NLO properties, indicating their utility in developing advanced optical materials (Kucharski et al., 2010).

Antibacterial Activity

Sulfonamide derivatives have been explored for their antimicrobial properties. Novel sulfonamides containing a 2-amino-1,3-thiazole fragment, similar in structure to the compound of interest, have shown antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli. This suggests that 4-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide and related compounds could be valuable in the development of new antibacterial agents (Pour et al., 2019).

Environmental Degradation of Pharmaceuticals

Research on the microbial degradation of sulfonamide antibiotics has revealed novel pathways involving ipso-hydroxylation and subsequent fragmentation, leading to the elimination of these compounds from the environment. This research is crucial for understanding how persistent pharmaceutical pollutants can be broken down and removed, potentially offering insights into environmental applications for related sulfonamide compounds (Ricken et al., 2013).

Mechanism of Action

The same compounds demonstrated excellent COX-2 SI values and even showed significant inhibition of albumin denaturation . Molecular docking studies have been accomplished and supported for the potent compound to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

properties

IUPAC Name |

4-(4-methoxyphenyl)sulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O6S2/c1-27-13-5-7-14(8-6-13)29(25,26)10-2-3-17(22)20-18-19-15-9-4-12(21(23)24)11-16(15)28-18/h4-9,11H,2-3,10H2,1H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWVROYXOSCSZQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

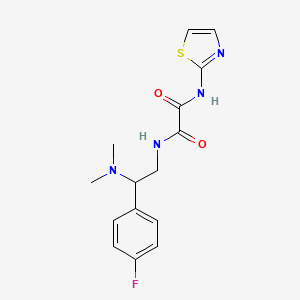

![N-cyclopentyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2441023.png)

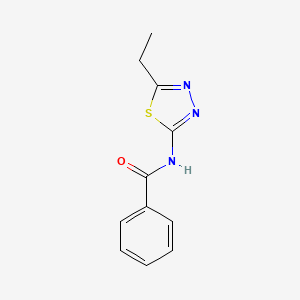

![4-[4-(Phenylsulfanyl)phenyl]-2-pyrimidinylamine](/img/structure/B2441026.png)

![N-(3-(quinolin-8-yloxy)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2441028.png)

![2-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2441032.png)

![N-(3-(diethylamino)propyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2441040.png)

![6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2441044.png)

![2-(methoxymethyl)-1-propyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2441046.png)